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Compound of Interest

2-((4-Bromo-3-
Compound Name:
thienyl)thio)propanoic acid

CAS No.: 86004-64-0

Cat. No.: B428949

Get Quote

Executive Summary

This technical guide analyzes the chemical space defined by the molecular formula
C7H7BrO2S2. While this formula represents multiple potential isomers, the most
pharmaceutically relevant and synthetically robust configuration is 2-bromo-5-
(allylsulfonyl)thiophene (and its cyclopropyl congener). These compounds serve as high-value
"bifunctional linchpins" in medicinal chemistry, offering orthogonal reactivity profiles: an
electrophilic bromine handle for palladium-catalyzed cross-coupling and a sulfonyl-stabilized
alkene for conjugate additions or cycloadditions.

This guide details the physicochemical properties, synthetic protocols, and structural validation
of these derivatives, designed for researchers in Fragment-Based Drug Discovery (FBDD).

Part 1: Physicochemical Profiling & Stoichiometry
Molecular Identity
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The formula C7H7BrO2S2 indicates a highly functionalized heteroaromatic scaffold containing
two distinct sulfur atoms—one thiophenic (aromatic) and one sulfonyl (oxidized).

Property Value Technical Note
Molecular Formula C7H7Bro2s2
. Useful for bulk stoichiometry
Average Molecular Weight 267.16 g/mol )
calculations.
Based on
Monoisotopic Mass 265.8992 Da Br. Critical for HRMS
identification.
Distinctive M and M+2 peaks
due to
Isotopic Pattern 1:1 doublet
Br/
Br natural abundance.
7 Carbon, 1 Bromine, 2
Heavy Atom Count 12
Oxygen, 2 Sulfur.
Attributable to the sulfonyl
Topological Polar Surface Area  42.5 A2 group (

); thiophene sulfur is non-polar.

Structural Isomerism

The hydrogen count (H7) imposes specific constraints on the C3 side chain attached to the
bromothiophene core.

e Isomer A (Allyl Sulfone):2-bromo-5-(allylsulfonyl)thiophene.

o Structure: Br-Thiophene-
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o Relevance: High. Used as a Michael acceptor and cross-coupling partner.

e Isomer B (Cyclopropyl Sulfone):2-bromo-5-(cyclopropylsulfonyl)thiophene.
o Structure: Br-Thiophene-

-Cyclopropyl.

o Relevance: High. Cyclopropyl groups are common metabolic blockers in drug design.
e Isomer C (Propenyl Sulfone):2-bromo-5-(1-propenylsulfonyl)thiophene.

o Structure: Br-Thiophene-

o Relevance: Moderate. Often a byproduct of allyl isomerization.

Part 2: Synthetic Architecture

The synthesis of 2-bromo-5-(allylsulfonyl)thiophene requires a strategy that avoids self-
polymerization of the allyl group while installing the bromine regioselectively.

Retrosynthetic Analysis

The most robust pathway disconnects at the sulfonyl-sulfur bond.
o Path A (Oxidative): Thiol alkylation followed by oxidation (Sulfide

Sulfone).

» Path B (Electrophilic): Sulfinate salt alkylation (Bernstein et al. modification).

Validated Synthesis Protocol (Oxidative Route)

Note: This protocol assumes standard Schlenk line techniques under inert atmosphere (
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Step 1: Thioether Formation

» Reagents: 5-bromo-thiophene-2-thiol (1.0 eq), Allyl bromide (1.1 eq),

(2.0 eq).

e Solvent: DMF (Dimethylformamide), anhydrous.

e Procedure:

Dissolve thiol in DMF at 0°C.

[e]

o Add

and stir for 15 min to generate the thiolate anion.

[¢]

Add allyl bromide dropwise to prevent dialkylation.

Stir at RT for 2 hours.

[¢]

[e]

Checkpoint: TLC should show disappearance of thiol (UV active, foul odor).

Step 2: Chemoselective Oxidation

e Reagents:m-CPBA (meta-Chloroperoxybenzoic acid, 2.2 eq) or Oxone®.

e Solvent: DCM (

)

e Procedure:

o

Cool the thioether solution to -10°C (Ice/Salt bath).

[¢]

Add m-CPBA portion-wise. Critical: Exothermic reaction; control temperature to prevent
epoxide formation on the allyl chain.

[¢]

Stir for 4 hours, allowing to warm to RT.

[e]

Quench: Saturated
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(to reduce excess peroxide) followed by

Synthesis Workflow Diagram

Starting Material:

5-bromo-thiophene-2-thiol

Step 1: S-Alkylation
(+ Allyl Bromide, K2CO3)

Nucleophilic Substitution

Intermediate:
Allyl(5-bromothiophen-2-yl)sulfide

l

Step 2: Oxidation
(+ m-CPBA, 2.2 eq)

Sulfur Oxidation
(Avoids alkene epoxidation)

Target Product:

2-bromo-5-(allylsulfonyl)thiophene
(C7TH7Bro2s2)

Click to download full resolution via product page

Figure 1: Step-wise synthetic workflow for C7H7BrO2S2 via sulfide oxidation.

Part 3: Structural Validation (Analytical Criteria)

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,
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7.50 (d, 1H): Thiophene proton adjacent to Sulfonyl (deshielded).

7.05 (d, 1H): Thiophene proton adjacent to Bromine.

5.75 (m, 1H): Allyl internal alkene (

)

5.10-5.20 (dd, 2H): Allyl terminal alkene (

).

3.85 (d, 2H): Methylene adjacent to Sulfone (

).

Mass Spectrometry (MS)
 lonization: ESI+ or APCI.

» Signature: Look for the characteristic bromine isotope pattern.

o Peak A: 265.9 (M+,

)

o Peak B: 267.9 (M+2,
)

o Intensity Ratio: Approximately 1:1.

Part 4: Applications in Drug Discovery

This molecule is a bifunctional linchpin. Its utility lies in the ability to react selectively at two
different sites under different conditions.

Orthogonal Reactivity Map
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o Site A (C-Br Bond): Susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Stille, Buchwald-Hartwig). This allows the attachment of the thiophene core to larger

aromatic scaffolds.

» Site B (Allyl/Vinyl Sulfone): The sulfonyl group is a strong electron-withdrawing group (EWG),
making the adjacent alkene electrophilic (if conjugated) or enabling radical cyclizations.

Reactivity Diagram

Suzuki Coupling 3 Biaryl Sulfones

(Ar-B(OH)2, Pd(0)) (Drug Scaffold)
At C-Br Site

C7H7Bro2s2 At Vinyl/Allyl Site > Michael Addition > Functionalized

(Bromothiophene Sulfone) (Nucleophiles) Alkyl Sulfones
At Allyl Site

Ring-Closing Metathesis N Fused Bicyclic

(Grubbs Cat.) Systems

Click to download full resolution via product page
Figure 2: Orthogonal reactivity profile enabling divergent synthesis from the C7TH7BrO2S2 core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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